Cimigenoside (Standard)

Description

BenchChem offers high-quality Cimigenoside (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cimigenoside (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

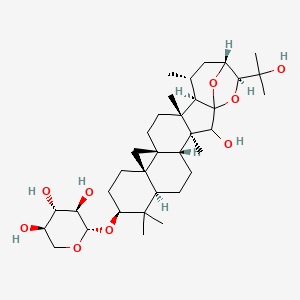

C35H56O9 |

|---|---|

Molecular Weight |

620.8 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35?/m1/s1 |

InChI Key |

BTPYUWOBZFGKAI-HWTUFBKJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Cimigenoside: A Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenoside, a complex triterpenoid (B12794562) glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications, notably as a modulator of the Notch signaling pathway through the inhibition of γ-secretase. This technical guide provides an in-depth overview of the natural occurrence of Cimigenoside, detailing its primary plant sources. It further outlines a comprehensive, step-by-step experimental protocol for the extraction and isolation of this compound from its most prominent natural reservoir, the rhizomes of Actaea species. Quantitative data on the distribution of related compounds in these plants are presented to provide context for phytochemical analysis. Additionally, the guide visualizes the intricate workflow of Cimigenoside isolation and its targeted biological pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence and Primary Sources

Cimigenoside is a characteristic secondary metabolite found within the plant genus Actaea, belonging to the Ranunculaceae family. Historically, many of these species were classified under the genus Cimicifuga, and this nomenclature is still prevalent in much of the scientific literature. The primary botanical sources of Cimigenoside are the dried rhizomes of these plants, which have a long history of use in traditional medicine.

Key plant species documented to contain Cimigenoside include:

-

Actaea dahurica (syn. Cimicifuga dahurica) : This species is frequently cited as a primary source from which Cimigenoside is isolated for research purposes.[1]

-

Actaea cimicifuga (syn. Cimicifuga foetida) : The rhizomes of this plant are another well-documented source of Cimigenoside and other related cycloartane (B1207475) triterpenoids.

-

Actaea europaea

-

Actaea heracleifolia

-

Actaea simplex

While Cimigenoside is a known constituent of these plants, the concentration of triterpene glycosides, as a class, can vary between species and even between different parts of the plant. For instance, hydroethanolic extracts from the above-ground parts of Actaea species have been shown to contain higher concentrations of saponins (B1172615) (up to 248 mg/g of dry extract) compared to the underground parts. Conversely, the rhizomes and roots are rich in phenolic acids.

Quantitative Analysis of Phytochemicals in Actaea Species

While specific quantitative data for Cimigenoside across a wide range of species is not extensively compiled in a single report, analysis of related compounds and total triterpenoid content provides valuable context for phytochemical investigation. The following table summarizes the content of major polyphenols in the rhizomes and roots of four American Actaea species, as determined by a validated RP-HPLC method. This illustrates the chemical diversity within the genus and highlights the importance of precise analytical methods for characterizing plant extracts.

Table 1: Content of Major Polyphenolic Compounds in American Actaea Species (mg/g of dried rhizome/root)

| Compound | A. racemosa | A. rubra | A. pachypoda | A. podocarpa |

| Caffeic acid | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.12 ± 0.01 | 0.09 ± 0.01 |

| Ferulic acid | 0.39 ± 0.02 | 0.28 ± 0.01 | 0.15 ± 0.01 | 0.11 ± 0.01 |

| Isoferulic acid | 1.23 ± 0.04 | 0.98 ± 0.03 | 0.45 ± 0.02 | 0.32 ± 0.01 |

| Cimicifugic acid A | 0.89 ± 0.03 | 1.56 ± 0.05 | 0.34 ± 0.01 | 0.18 ± 0.01 |

| Cimicifugic acid B | 1.35 ± 0.05 | 2.11 ± 0.07 | 0.56 ± 0.02 | 0.23 ± 0.01 |

| Cimicifugic acid E | 0.54 ± 0.02 | 0.87 ± 0.03 | 0.21 ± 0.01 | 0.09 ± 0.01 |

| Cimicifugic acid F | 0.76 ± 0.03 | 1.23 ± 0.04 | 0.31 ± 0.01 | 0.13 ± 0.01 |

| Total Polyphenols | 6.23 | 29.2 | 3.6 | 17.1 |

Data presented as mean ± standard deviation.

Experimental Protocols: Extraction and Isolation of Cimigenoside

The following is a representative, multi-step protocol for the preparative isolation and purification of Cimigenoside from the rhizomes of Actaea dahurica. This protocol is synthesized from established methodologies in natural product chemistry.

3.1. Plant Material and Initial Extraction

-

Preparation of Plant Material : Obtain dried rhizomes of Actaea dahurica. Grind the rhizomes into a coarse powder (approximately 20-40 mesh).

-

Solvent Extraction :

-

Macerate the powdered rhizomes (e.g., 5 kg) with 70-80% aqueous ethanol (B145695) (e.g., 3 x 50 L) at room temperature for 24 hours for each extraction.

-

Alternatively, perform reflux extraction with the same solvent for 2-3 hours for each extraction cycle to improve efficiency.

-

-

Concentration : Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60°C to yield a crude extract.

3.2. Liquid-Liquid Partitioning

-

Suspension : Suspend the crude extract in water.

-

Fractionation : Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.

-

Extract the aqueous suspension with petroleum ether to remove non-polar compounds like fats and sterols.

-

Subsequently, extract with ethyl acetate (B1210297) to obtain a fraction enriched with moderately polar compounds, including triterpenoid glycosides.

-

The remaining aqueous layer will contain highly polar compounds.

-

-

Concentration of Ethyl Acetate Fraction : Concentrate the ethyl acetate fraction to dryness under reduced pressure. This fraction is expected to contain Cimigenoside.

3.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography :

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1, gradually increasing the polarity to 10:1, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol (B129727), 15:1) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

-

Sephadex LH-20 Column Chromatography :

-

Pool the fractions containing Cimigenoside (as identified by TLC against a standard, if available) and further purify using a Sephadex LH-20 column with methanol as the eluent to remove phenolic compounds and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

For final purification, subject the enriched fraction to preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

-

Use a mobile phase gradient of acetonitrile (B52724) and water. The exact gradient should be optimized based on analytical HPLC results.

-

Monitor the elution at a low UV wavelength (e.g., 205-210 nm) due to the lack of a strong chromophore in Cimigenoside.

-

Collect the peak corresponding to Cimigenoside and concentrate to obtain the pure compound.

-

3.4. Structure Elucidation

Confirm the identity and purity of the isolated Cimigenoside using spectroscopic methods, including:

-

Mass Spectrometry (MS)

-

¹H Nuclear Magnetic Resonance (NMR)

-

¹³C NMR

-

2D NMR (COSY, HSQC, HMBC)

Visualizing Methodologies and Pathways

4.1. Experimental Workflow for Cimigenoside Isolation

The following diagram illustrates the logical flow of the extraction and purification process.

Caption: Workflow for the isolation of Cimigenoside.

4.2. Cimigenoside's Role in the Notch Signaling Pathway

Cimigenoside has been identified as a novel inhibitor of γ-secretase, a key intramembrane protease complex.[1] The inhibition of γ-secretase directly impacts the Notch signaling pathway, which is crucial for cell-cell communication and plays a significant role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by Cimigenoside.

Caption: Cimigenoside inhibits γ-secretase in the Notch pathway.

Conclusion

Cimigenoside stands out as a phytocompound of significant interest due to its specific natural occurrence in the rhizomes of Actaea species and its potent biological activity as a γ-secretase inhibitor. The methodologies for its extraction and purification, while requiring multiple chromatographic steps, are well within the capabilities of a standard natural product laboratory. The clear mechanism of action involving the highly conserved Notch signaling pathway positions Cimigenoside as a valuable lead compound for further investigation in oncology and other fields where this pathway is dysregulated. This guide provides the foundational technical information necessary for researchers to source, isolate, and study this promising natural product.

References

The Multifaceted Biological Activities of Cimigenoside: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) primarily extracted from plants of the Cimicifuga genus (also known as Actaea), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological functions of Cimigenoside extract, with a focus on its anticancer, anti-inflammatory, neuroprotective, and immunomodulatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the available quantitative data on the biological activities of Cimigenoside and related compounds. It is important to note that while research is ongoing, comprehensive quantitative data for Cimigenoside across all biological activities is still being established.

Table 1: Anticancer Activity - IC50 Values

| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |

| KHF16 (from C. foetida) | MCF-7 (Breast) | 5.6 | [1] |

| KHF16 (from C. foetida) | MDA-MB-231 (Breast) | 6.8 | [1] |

| KHF16 (from C. foetida) | MDA-MB-468 (Breast) | 9.2 | [1] |

| KHF16 (from C. foetida) | Saos-2 (Osteosarcoma) | Not specified | [1] |

| KHF16 (from C. foetida) | MG-63 (Osteosarcoma) | Not specified | [1] |

| KHF16 (from C. foetida) | HepG2 (Liver) | Not specified | [1] |

| KHF16 (from C. foetida) | PC-3 (Prostate) | Not specified | [1] |

| KHF16 (from C. foetida) | NCI-N87 (Gastric) | Not specified | [1] |

| Cimicifuga dahurica crude extract | L-02 (normal liver) | 1.417 mg/mL | [2] |

| Cimicifuga dahurica fibrous root extract | L-02 (normal liver) | 1.26 mg/mL | [2] |

Note: Data for pure Cimigenoside is limited in publicly available literature. The provided data for KHF16, a structurally related cycloartane (B1207475) triterpenoid from a Cimicifuga species, suggests the potential potency of this class of compounds.

Table 2: Anti-Inflammatory Activity

Quantitative data for the direct effect of Cimigenoside on the production of inflammatory markers like TNF-α, IL-6, and nitric oxide is not yet well-documented in publicly available research. However, studies on related compounds like ginsenosides (B1230088) demonstrate significant inhibitory effects on these markers in LPS-stimulated macrophages.[3][4][5][6][7]

Table 3: Neuroprotective Activity

Direct quantitative data on the neuroprotective effects of Cimigenoside is emerging. Studies on analogous compounds, such as ginsenosides, have shown significant neuroprotection against glutamate-induced excitotoxicity in neuronal cell lines like HT22. For instance, treatment with ginsenoside Rb2 has been shown to significantly increase the viability of glutamate-injured neurons.[8] One study on ginsenoside Rd demonstrated that it increased the viability of glutamate-injured hippocampal neurons from 48.70% to 86.33% at a concentration of 1 µM.[9]

Table 4: Immunomodulatory Activity

Specific quantitative data on the immunomodulatory effects of Cimigenoside, such as its impact on T-cell proliferation and the secretion of cytokines like IFN-γ and IL-2, are not yet extensively reported in the literature.

Signaling Pathways and Mechanisms of Action

Cimigenoside exerts its biological effects through the modulation of key cellular signaling pathways.

Anticancer Activity: Targeting the Notch and NF-κB Pathways

Cimigenoside has demonstrated significant anticancer activity, particularly in breast and lung cancer models, primarily through the inhibition of the Notch and NF-κB signaling pathways.

Notch Signaling Pathway:

In breast cancer, Cimigenoside acts as a novel γ-secretase inhibitor.[10] By inhibiting γ-secretase, it prevents the cleavage of the Notch receptor, which is a critical step for the translocation of the Notch intracellular domain (NICD) to the nucleus. This, in turn, downregulates the expression of Notch target genes, leading to the suppression of proliferation and metastasis of breast cancer cells.[10] A key target in this process is presenilin-1 (PSEN-1), the catalytic subunit of γ-secretase.[10]

NF-κB Signaling Pathway:

In lung cancer cells, Cimigenoside has been shown to suppress cell proliferation, migration, and invasion by inhibiting the NF-κB pathway. The precise mechanism involves preventing the degradation of IκBα, the inhibitory protein of NF-κB. This retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes involved in inflammation and cell survival.

Detailed Experimental Protocols

Extraction and Isolation of Cimigenoside

A general procedure for the extraction and isolation of triterpenoid glycosides from Cimicifuga species is as follows.[2][11][12]

-

Plant Material: Dried and powdered rhizomes of Cimicifuga dahurica.

-

Extraction: The powdered plant material is extracted with 70-75% ethanol (B145695) at room temperature with agitation or under reflux. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The ethanol is removed from the combined extracts under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid glycosides are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, Sephadex LH-20, or other suitable stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water mixtures.

-

Purification: Fractions containing Cimigenoside are further purified by repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated Cimigenoside is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, A549) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of Cimigenoside (typically in a range of 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of Cimigenoside on the expression and phosphorylation status of proteins in the Notch and NF-κB signaling pathways.[17][18][19][20][21][22][23]

-

Cell Lysis: Cells treated with Cimigenoside are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Notch1, NICD, p65, phospho-IκBα, IκBα, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software and normalized to the loading control.

Mandatory Visualizations

Experimental Workflow for In Vitro Anticancer Activity Screening

Conclusion

Cimigenoside exhibits a remarkable range of biological activities, with its anticancer effects being the most extensively studied to date. Its ability to modulate critical signaling pathways such as Notch and NF-κB underscores its potential as a lead compound for the development of novel therapeutics. While promising, further research is required to fully elucidate the quantitative aspects of its anti-inflammatory, neuroprotective, and immunomodulatory activities. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate and inspire future investigations into the therapeutic potential of this fascinating natural product.

References

- 1. Neuroprotective Effect of β-Lapachone against Glutamate-Induced Injury in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. youtube.com [youtube.com]

- 4. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Fibrous Roots of Cimicifuga Are at Risk of Hepatotoxicity [mdpi.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. ibidi.com [ibidi.com]

- 18. researchgate.net [researchgate.net]

- 19. Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Discovery and Therapeutic Potential of Cimigenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenoside, a cycloartane (B1207475) triterpenoid (B12794562) glycoside primarily isolated from the medicinal plant Cimicifuga dahurica, has emerged as a compound of significant interest in oncological research. This technical guide provides an in-depth overview of the discovery, history, and chemical biology of Cimigenoside. It details the methodologies for its isolation and structural elucidation, presents its physicochemical and biological data in a structured format, and elucidates its mechanism of action, with a particular focus on its role as a novel γ-secretase inhibitor within the Notch signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Among these, triterpenoid glycosides, a class of secondary metabolites found in a wide variety of plants, have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anti-proliferative, and cytotoxic activities. Cimigenoside, a prominent member of this class, is a cycloartane-type triterpenoid glycoside that has been identified as a key bioactive constituent of plants from the genus Cimicifuga (also classified as Actaea), which have a long history of use in traditional medicine. Recent studies have propelled Cimigenoside into the spotlight as a potential therapeutic agent for cancer, owing to its specific inhibitory action on the γ-secretase enzyme, a critical component of the Notch signaling pathway.

Discovery and History

While the exact first isolation and naming of Cimigenoside is not prominently documented in readily accessible scientific literature, its discovery is intrinsically linked to the extensive phytochemical investigations of Cimicifuga species. These plants, particularly Cimicifuga dahurica, have been a subject of scientific inquiry for decades due to their use in traditional Chinese medicine. The systematic study of cycloartane glycosides from Cimicifuga has led to the identification of a multitude of related compounds.

Modern research, particularly in the last two decades, has focused on isolating and characterizing these compounds and evaluating their biological activities. A significant milestone in the study of Cimigenoside was the elucidation of its potent anti-cancer properties, specifically its function as a γ-secretase inhibitor, which was detailed in a 2021 study published in Pharmacological Research. This research, conducted by scientists at Shenyang Pharmaceutical University, provided a mechanistic understanding of Cimigenoside's action in breast cancer cells, solidifying its status as a promising candidate for further drug development[1].

Physicochemical Properties and Structural Elucidation

Cimigenoside is characterized by a complex cycloartane skeleton, a tetracyclic triterpenoid core with a distinctive cyclopropane (B1198618) ring. This aglycone is glycosidically linked to one or more sugar moieties. The precise structure of Cimigenoside and its analogs is determined through a combination of advanced spectroscopic and spectrometric techniques.

Table 1: Physicochemical and Spectroscopic Data for a Representative Cimigenoside Analog

| Property | Data | Reference |

| Molecular Formula | C41H66O14 | |

| Molecular Weight | 782.44526 | |

| Appearance | White amorphous powder | |

| Mass Spectrometry | [M + Na]+ at m/z 805.4344 | |

| ¹H-NMR (Selected Signals) | δH 0.43 and 0.68 (each 1H, d, J = 4.0 Hz, H-19), 4.30 (d, J = 8.0 Hz, H-1'), 4.28 (d, J = 7.5 Hz, H-1'') | |

| ¹³C-NMR (Selected Signals) | δC 32.0 (C-19), 90.1 (C-3), 89.0 (C-15), 72.2 (C-23), 90.1 (C-24), 112.4 (C-16), 107.3 (C-1'), 105.2 (C-1'') |

Note: The data presented is for a novel 9,19-cycloartane triterpenoid diglycoside isolated from Cimicifuga dahurica, which is structurally analogous to Cimigenoside.

Experimental Protocols

Isolation of Cimigenoside

The following is a representative protocol for the isolation of Cimigenoside from the rhizomes of Cimicifuga dahurica, based on established methods for isolating triterpenoid glycosides from this plant source.

Experimental Workflow for Cimigenoside Isolation

Caption: Workflow for the isolation of Cimigenoside.

-

Extraction: The dried and powdered rhizomes of Cimicifuga dahurica are extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The triterpenoid glycosides, including Cimigenoside, will preferentially partition into the ethyl acetate phase.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, such as chloroform-methanol, is used to separate the components based on polarity.

-

Preparative HPLC: Fractions containing Cimigenoside are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

-

Purity Assessment: The purity of the isolated Cimigenoside is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structure of the isolated Cimigenoside is elucidated using a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To identify the types and connectivity of protons in the molecule.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

2D-NMR (COSY, HMQC, HMBC): To establish the detailed connectivity of the molecular framework, including the attachment of sugar moieties.

Biological Activity and Mechanism of Action

Cimigenoside has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly in breast cancer models[1]. Its primary mechanism of action is the inhibition of γ-secretase, a multi-protein complex that plays a crucial role in the Notch signaling pathway.

The Notch Signaling Pathway and γ-Secretase

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in the development and progression of various cancers. A key step in the activation of the Notch pathway is the proteolytic cleavage of the Notch receptor by γ-secretase. This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of target genes that promote tumor growth and survival.

Cimigenoside as a γ-Secretase Inhibitor

Cimigenoside acts as a direct inhibitor of γ-secretase. By binding to this enzyme complex, it prevents the cleavage of the Notch receptor, thereby blocking the release of NICD. This leads to the downregulation of Notch target genes, resulting in the inhibition of cancer cell proliferation and the induction of apoptosis.

Cimigenoside's Inhibition of the Notch Signaling Pathway

References

Pharmacological Properties of Cimigenoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Cimicifuga genus, has emerged as a compound of interest in pharmacological research, particularly in the field of oncology.[1] This technical guide provides a comprehensive overview of the currently understood pharmacological properties of Cimigenoside, with a focus on its anticancer activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. While research into Cimigenoside is ongoing, this document synthesizes the existing data on its mechanisms of action, supported by available quantitative data and detailed experimental methodologies.

Anticancer Properties

Cimigenoside has demonstrated significant antitumor effects in preclinical studies, primarily targeting breast and lung cancer cells. Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action

1. Inhibition of the γ-Secretase/Notch Signaling Pathway:

A primary mechanism through which Cimigenoside exerts its anticancer effects is by functioning as a novel γ-secretase inhibitor.[2][3] The γ-secretase complex, particularly its catalytic subunit presenilin-1 (PSEN-1), is responsible for the cleavage of the Notch receptor. This cleavage event releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate the transcription of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[2][3]

Cimigenoside has been shown to inhibit the activation of PSEN-1, thereby preventing the cleavage of the Notch protein.[2][3] This leads to the suppression of the Notch signaling pathway, resulting in decreased proliferation and metastasis of cancer cells, and the induction of mitochondrial apoptosis.[2][3] Molecular docking studies have further predicted a possible binding mode of Cimigenoside with γ-secretase, supporting its role as an inhibitor of this complex.[2]

2. Modulation of the NF-κB Signaling Pathway:

In addition to its effects on the Notch pathway, Cimigenoside has been found to modulate the NF-κB signaling pathway in lung cancer cells.[4] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. Cimigenoside treatment in A549 lung cancer cells resulted in a reduced expression of the p65 subunit of NF-κB and an increased expression of its inhibitor, IκBα, at the protein level.[4] This inhibition of NF-κB activity contributes to the observed repression of cell proliferation, migration, and invasion, alongside the induction of apoptosis.[4]

Quantitative Data

The following table summarizes the available quantitative data on the effects of Cimigenoside on A549 lung cancer cells.[4]

| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |

| Cell Proliferation | A549 | Cimigenoside | Dose- and time-dependent | Suppression of cell proliferation | [4] |

| Cell Migration | A549 | Cimigenoside | Dose-dependent | Weakened migration capacity | [4] |

| Cell Invasion | A549 | Cimigenoside | Dose-dependent | Reduced number of invaded cells | [4] |

| Apoptosis | A549 | Cimigenoside | Dose-dependent | Increased apoptosis rate | [4] |

| p65 Protein Expression | A549 | Cimigenoside | Not specified | Reduced expression | [4] |

| IκBα Protein Expression | A549 | Cimigenoside | Not specified | Increased expression | [4] |

Anti-inflammatory Properties

Beyond its anticancer effects, Cimigenoside has demonstrated immunomodulatory and anti-inflammatory properties. In a study on poly(I:C)-induced airway inflammation, oral administration of Cimigenoside was shown to prevent neutrophil infiltration in the lungs.[5] This effect was attributed to the suppression of the production of chemokines CXCL2 and CXCL10, and the expression of P-selectin and VCAM1.[5] Furthermore, Cimigenoside inhibited the production of inflammatory cytokines and chemokines from a human airway epithelial cell line.[5]

Pharmacokinetics and Toxicology

Currently, there is a significant lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of Cimigenoside. Key parameters such as Cmax, Tmax, AUC, LD50, and NOAEL have not been reported in the reviewed literature. These are critical areas for future investigation to assess the therapeutic potential and safety profile of Cimigenoside.

Neuroprotective Effects

While numerous studies have explored the neuroprotective effects of various ginsenosides, there is currently no specific research available on the neuroprotective properties of Cimigenoside. Investigations into its potential effects on neurodegenerative conditions such as Alzheimer's disease or its ability to protect against excitotoxicity are warranted.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in the study of Cimigenoside's pharmacological properties.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of Cimigenoside (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Notch1, p65, IκBα, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

γ-Secretase Activity Assay

This is a fluorogenic assay to measure the enzymatic activity of γ-secretase.

-

Membrane Preparation: Isolate cell membranes containing the γ-secretase complex from a suitable cell line (e.g., HEK293T).

-

Reaction Setup: In a 96-well plate, add the membrane preparation to a reaction buffer.

-

Inhibitor Addition: Add various concentrations of Cimigenoside or a known γ-secretase inhibitor (as a positive control) to the wells.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic γ-secretase substrate. This substrate is typically a peptide sequence that is cleaved by γ-secretase, flanked by a fluorophore and a quencher.

-

Incubation: Incubate the plate at 37°C for a specified period.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence. The level of inhibition is determined by the reduction in fluorescence compared to the untreated control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Compound Treatment: After transfection, treat the cells with Cimigenoside for a specified duration.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB transcriptional activity by Cimigenoside is determined by the decrease in normalized luciferase activity compared to the stimulated control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., breast cancer cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer Cimigenoside (at various doses) or a vehicle control to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) for a defined period.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumor weight and volume are measured. The tumor growth inhibition percentage can be calculated to assess the efficacy of the treatment. Further analysis, such as immunohistochemistry or Western blotting, can be performed on the tumor tissues.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Cimigenoside inhibits the γ-secretase/Notch signaling pathway.

Caption: Cimigenoside modulates the NF-κB signaling pathway.

Caption: Experimental workflow for MTT cell viability assay.

Conclusion and Future Directions

Cimigenoside is a promising natural compound with demonstrated anticancer and anti-inflammatory properties. Its ability to inhibit the γ-secretase/Notch and NF-κB signaling pathways provides a strong rationale for its further development as a therapeutic agent. However, the current body of research on Cimigenoside is in its nascent stages. To advance its potential clinical application, future research should focus on:

-

Comprehensive Pharmacokinetic and Toxicological Studies: Rigorous ADME and safety profiling are essential to understand the behavior and safety of Cimigenoside in vivo.

-

In-depth In Vivo Efficacy Studies: Evaluating the antitumor effects of Cimigenoside in various preclinical cancer models, including patient-derived xenografts, will be crucial to validate its therapeutic potential.

-

Elucidation of Neuroprotective Effects: Given the neuroprotective properties of other ginsenosides, investigating the potential of Cimigenoside in the context of neurodegenerative diseases could open new therapeutic avenues.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Further studies to understand the relationship between the structure of Cimigenoside and its biological activity can guide the synthesis of more potent and selective analogs.

This technical guide provides a summary of the current knowledge on the pharmacological properties of Cimigenoside. It is anticipated that continued research will further elucidate its therapeutic potential and pave the way for its clinical translation.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ginsenoside Rh2 induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer cells ic50: Topics by Science.gov [science.gov]

Cimigenoside: A Novel Inhibitor of the Notch Signaling Pathway for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of cimigenoside (B190805), a natural triterpenoid (B12794562) compound, and its mechanism of action as a potent inhibitor of the Notch signaling pathway. It consolidates key findings on its therapeutic potential, particularly in the context of breast cancer, and offers detailed insights into the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic targeting of the Notch pathway.

Introduction: The Convergence of a Natural Compound and a Key Oncogenic Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating cell fate decisions, including proliferation, differentiation, and apoptosis, during embryonic development and in adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers, including breast cancer and T-cell acute lymphoblastic leukemia (T-ALL), where it can function as an oncogene by promoting cell proliferation and inhibiting apoptosis.[1][3] This has made the Notch pathway an attractive target for cancer therapy.[4]

Cimigenoside, a natural compound isolated from Cimicifuga dahurica, has emerged as a promising anti-cancer agent.[5][6] Research has demonstrated its significant inhibitory effects on the proliferation and metastasis of human breast cancer cells, directly linking its mechanism of action to the suppression of the Notch signaling cascade.[5][6] This guide delves into the specifics of this interaction, presenting the underlying molecular mechanism, quantitative data from key studies, and the experimental protocols required to investigate these effects.

The Canonical Notch Signaling Pathway

The activation of the Notch pathway is initiated by the binding of a ligand (e.g., Jagged or Delta-like) on a "signal-sending" cell to a Notch receptor (NOTCH1-4) on a "signal-receiving" cell.[2][7] This interaction triggers a cascade of proteolytic cleavages. First, an ADAM family metalloprotease cleaves the receptor at the S2 site.[2][7] This is followed by a critical second cleavage within the transmembrane domain by the γ-secretase enzyme complex.[1] This final cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD binds to the CSL (CBF1/Su(H)/Lag-1) transcription factor complex, converting it from a repressor to an activator and initiating the transcription of downstream target genes, such as those in the Hes and Hey families.[7]

Mechanism of Action: Cimigenoside as a γ-Secretase Inhibitor

The anti-tumor activity of cimigenoside is primarily attributed to its function as a novel γ-secretase inhibitor.[5][6] The γ-secretase complex is essential for the final, activating cleavage of the Notch receptor. Studies have revealed that cimigenoside directly targets and inhibits the activity of Presenilin-1 (PSEN-1), which is the catalytic subunit of the γ-secretase complex.[5][6]

By inhibiting PSEN-1, cimigenoside effectively blocks the cleavage of the Notch protein.[5][6] This prevents the release of the NICD from the cell membrane, its subsequent translocation to the nucleus, and the activation of Notch target genes.[6] The ultimate result is the suppression of the entire Notch signaling pathway. This inhibition leads to downstream cellular effects, including the induction of mitochondrial apoptosis and the suppression of the epithelial-mesenchymal transition (EMT), thereby hindering the proliferation and metastasis of cancer cells.[5][6]

Quantitative Data on the Effects of Cimigenoside

Studies investigating cimigenoside's impact on breast cancer cells have provided quantitative data demonstrating its dose-dependent efficacy. The compound has been shown to induce apoptosis and inhibit key components of the Notch pathway at micromolar concentrations.

| Cell Line(s) | Compound | Concentration | Observed Effect | Reference |

| Breast Cancer Cells | Cimigenoside | 5 µM, 10 µM, 20 µM | Induced apoptosis. | [6] |

| Breast Cancer Cells | Cimigenoside | 5 µM, 10 µM, 20 µM | Inhibited Presenilin-1 (PSEN-1) activity. | [6] |

| Breast Cancer Cells | Cimigenoside | 5 µM, 10 µM, 20 µM | Down-regulated the expression of Notch Intracellular Domain (NICD) in the nucleus. | [6] |

| HCC1806 (TNBC) | Actein | IC50 = 2.78 µM | Strong anti-breast cancer effect. | [6] |

| MDA-MB-231 (TNBC) | Actein | IC50 = 9.11 µM | Strong anti-breast cancer effect. | [6] |

| Note: Actein is a related triterpenoid glycoside from the same plant source, providing context for the potency of this class of compounds. |

Key Experimental Protocols

To assess the inhibitory effect of cimigenoside on the Notch signaling pathway, a series of standard and specialized molecular and cell biology assays are employed.

-

Objective: To grow cancer cell lines (e.g., MCF-7, MDA-MB-231) and treat them with cimigenoside.

-

Protocol:

-

Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.

-

Seed cells into multi-well plates (6-well, 24-well, or 96-well depending on the subsequent assay) and allow them to adhere overnight.

-

Prepare stock solutions of cimigenoside in DMSO. Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 5, 10, 20 µM). An equivalent concentration of DMSO should be used as a vehicle control.

-

Replace the existing media with the cimigenoside-containing media or vehicle control media and incubate for the specified duration (e.g., 24, 48, or 72 hours).

-

-

Objective: To quantify the protein levels of Notch pathway components (e.g., Notch1, NICD, PSEN-1) and markers for apoptosis (e.g., Bcl-2, Bax) or EMT.

-

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Notch1, anti-cleaved Notch1 (NICD), anti-PSEN-1, anti-Bcl-2) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify band intensities using densitometry software.

-

-

Objective: To measure the cytotoxic effect of cimigenoside on cancer cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat with various concentrations of cimigenoside as described in 5.1.

-

After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

-

Objective: To quantify the percentage of apoptotic cells following cimigenoside treatment.

-

Protocol:

-

Treat cells in 6-well plates with cimigenoside.

-

Harvest the cells (including floating cells in the media) and wash them with cold PBS.

-

Resuspend the cells in binding buffer provided with a commercial Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

-

Objective: To directly measure the transcriptional activity of the Notch pathway.

-

Protocol:

-

Co-transfect cells with a luciferase reporter plasmid containing CSL binding sites upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).

-

After transfection, treat the cells with cimigenoside.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A decrease in activity indicates inhibition of the Notch pathway.

-

Conclusion and Future Directions

Cimigenoside has been identified as a potent, naturally derived inhibitor of the Notch signaling pathway.[5][6] Its mechanism of action, centered on the inhibition of the γ-secretase catalytic subunit PSEN-1, provides a strong rationale for its development as an anti-cancer therapeutic, particularly for Notch-dependent malignancies like certain subtypes of breast cancer.[5][6] The data clearly indicate its ability to suppress key oncogenic processes—proliferation and metastasis—while inducing programmed cell death.[5]

Future research should focus on in vivo studies to validate these in vitro findings, assess the compound's pharmacokinetic and pharmacodynamic properties, and evaluate its safety profile. Further investigation into its efficacy in combination with existing chemotherapies or other targeted agents could unlock new therapeutic strategies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug developers to further explore the promising potential of cimigenoside as a clinical candidate for cancer treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modulation of Notch Signaling Pathway by Bioactive Dietary Agents | MDPI [mdpi.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cimigenoside functions as a novel γ-secretase inhibitor and inhibits the proliferation or metastasis of human breast cancer cells by γ-secretase/Notch axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Early-Stage Research on Cimigenoside Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on the Synthesis, Biological Activity, and Mechanisms of Action of Novel Cimigenoside Derivatives in Oncology

Introduction

Cimigenoside, a triterpenoid (B12794562) saponin (B1150181) derived from plants of the Cimicifuga species, has emerged as a promising natural product scaffold for the development of novel anticancer agents. Early-stage research has demonstrated its potential to modulate critical signaling pathways implicated in tumorigenesis and metastasis. This technical guide provides a comprehensive overview of the current landscape of preclinical research on Cimigenoside and its derivatives, with a focus on their synthesis, quantitative biological evaluation, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation oncology therapeutics.

Quantitative Biological Data

The antiproliferative activity of Cimigenoside and its derivatives has been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Cytotoxicity of Cimigenoside and Related Compounds

| Compound | Cell Line | IC50 (µM) | Citation |

| 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | 5 | |

| 7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | 12.1 | |

| Actein | MDA-MB-453 | 8.4 | |

| Cimigenol (B190795) 3-O-β-D-xyloside | MDA-MB-453 | 9 | |

| (22R)-22-hydroxy cimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | 46 | |

| 12 β-hydroxycimigenol 3-O-α-L-arabinopyranoside | MDA-MB-453 | 87 | |

| 24-O-acetylisodahurinol 3-O-α-L-arabinopyranoside | MDA-MB-453 | 24.9 |

Note: MDA-MB-453 is a human breast cancer cell line.

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of Cimigenoside derivatives.

Synthesis of Cimigenoside Derivatives

The synthesis of Cimigenoside derivatives often involves the modification of the parent Cimigenoside molecule isolated from Cimicifuga species. A general approach for the synthesis of acetylated derivatives is described below.

Protocol for Acetylation of Cimigenoside:

-

Dissolution: Dissolve the parent Cimigenoside compound in a suitable solvent, such as pyridine.

-

Acylation: Add acetic anhydride (B1165640) to the solution. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Chromatography: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired acetylated Cimigenoside derivative.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-453, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Cimigenoside derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

γ-Secretase Activity Assay

This assay is crucial for confirming the mechanism of action of Cimigenoside derivatives that target the Notch signaling pathway.

Protocol:

-

Enzyme and Substrate Preparation: Utilize a commercially available γ-secretase activity assay kit. Prepare the γ-secretase enzyme and the fluorogenic substrate according to the manufacturer's instructions. The substrate is typically a peptide sequence recognized by γ-secretase, flanked by a fluorophore and a quencher.

-

Inhibitor Incubation: In a 96-well plate, incubate the γ-secretase enzyme with various concentrations of the Cimigenoside derivative or a known γ-secretase inhibitor (positive control) for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration to determine the IC50 value for γ-secretase inhibition.

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of novel anticancer compounds.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MCF-7 or MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice or NOD/SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign the mice to different treatment groups: vehicle control, a standard-of-care drug (e.g., paclitaxel), and the Cimigenoside derivative at various doses. Administer the treatments via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the control group to assess the in vivo antitumor efficacy.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for Cimigenoside and its derivatives involves the inhibition of the γ-secretase/Notch signaling pathway.

Notch Signaling Pathway Inhibition by Cimigenoside Derivatives

The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[2] γ-secretase is a key enzyme in this pathway, responsible for the final cleavage and activation of the Notch receptor.[1] Cimigenoside derivatives act as inhibitors of γ-secretase, thereby blocking the downstream signaling cascade.

Caption: Inhibition of the Notch signaling pathway by Cimigenoside derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of new Cimigenoside derivatives follows a structured workflow, from initial synthesis to in vivo testing.

Caption: General experimental workflow for the evaluation of Cimigenoside derivatives.

Conclusion

Early-stage research on Cimigenoside derivatives has unveiled a promising new class of potential anticancer agents. Their ability to inhibit the γ-secretase/Notch signaling pathway provides a clear mechanism of action that is highly relevant to oncology. The quantitative data, though currently limited, suggests that further chemical modifications of the Cimigenoside scaffold can lead to potent and selective compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of these molecules. As research progresses, a more comprehensive understanding of the structure-activity relationships and in vivo efficacy will be crucial for advancing the most promising Cimigenoside derivatives toward clinical development.

References

Methodological & Application

Application Notes and Protocols for Cimigenoside (Standard) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenoside is a cycloartane (B1207475) triterpenoid (B12794562) glycoside isolated from plants of the Cimicifuga species. It has garnered significant interest in oncological research due to its potential as an anticancer agent.[1] This document provides detailed application notes and protocols for the preparation and use of a Cimigenoside standard in cell culture experiments, intended to support research and drug development efforts.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₆O₉ | [1] |

| Molecular Weight | 620.81 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 100 mg/mL (161.08 mM) | [1] |

Mechanism of Action

Cimigenoside has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms of action identified to date include:

-

Inhibition of the Notch Signaling Pathway: Cimigenoside acts as a novel γ-secretase inhibitor. By inhibiting γ-secretase, it prevents the cleavage of the Notch receptor, which is a critical step for the translocation of the Notch intracellular domain (NICD) to the nucleus and the subsequent activation of target genes that promote cancer cell proliferation and survival.[1]

-

Modulation of the NF-κB Signaling Pathway: In lung cancer cells, Cimigenoside has been observed to suppress the NF-κB pathway, a crucial regulator of inflammation, cell survival, and proliferation.[2]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of Cimigenoside in various cancer cell lines. This data provides a reference for determining appropriate experimental concentrations.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 5.6 | [2] |

| MDA-MB-231 | Breast Cancer | 6.8 | [2] |

| MDA-MB-468 | Breast Cancer | 9.2 | [2] |

| Saos-2 | Osteosarcoma | Not specified | [2] |

| MG-63 | Osteosarcoma | Not specified | [2] |

| HepG2 | Liver Carcinoma | Not specified | [2] |

| PC-3 | Prostate Cancer | Not specified | [2] |

| NCI-N87 | Gastric Carcinoma | Not specified | [2] |

Experimental Protocols

Preparation of Cimigenoside Stock Solution (10 mM)

Materials:

-

Cimigenoside (Standard) powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Weighing: Accurately weigh the required amount of Cimigenoside powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.21 mg of Cimigenoside (Molecular Weight: 620.81 g/mol ).

-

Dissolving: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO for every 6.21 mg of Cimigenoside.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath can be applied.[1] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions and Cell Treatment

Materials:

-

Cimigenoside stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Sterile serological pipettes and pipette tips

-

Cell culture plates with seeded cells

Protocol:

-

Thawing Stock Solution: Thaw an aliquot of the 10 mM Cimigenoside stock solution at room temperature.

-

Preparation of Intermediate Dilutions (Optional): For preparing a range of concentrations, it is often convenient to first prepare an intermediate dilution from the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium.

-

Preparation of Final Working Solutions: Prepare the final desired concentrations of Cimigenoside by further diluting the stock or intermediate solution in pre-warmed complete cell culture medium. For example, to prepare a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the freshly prepared medium containing the desired concentrations of Cimigenoside.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

Signaling Pathway Diagrams

References

Cimigenoside Analytical Standard: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenoside (B190805), a triterpenoid (B12794562) glycoside primarily isolated from plants of the Cimicifuga genus, is a subject of growing interest in pharmacological research. As an analytical standard, its accurate handling and solubilization are critical for obtaining reliable and reproducible results in a variety of experimental settings. This document provides a detailed overview of the solubility profile of cimigenoside, along with comprehensive protocols for its dissolution and the determination of its solubility in various solvents.

Cimigenoside Solubility Profile

The solubility of cimigenoside is a key factor in its use as an analytical standard. Based on available data, cimigenoside exhibits a range of solubilities in common laboratory solvents. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with sonication assisting in achieving high concentrations.[1] It is also reported to be soluble in methanol (B129727) and sparingly soluble in water.[2] For in vivo studies, co-solvent systems are often employed to achieve desired concentrations.[1]

General recommendations for dissolving cimigenoside include warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[2] Stock solutions of cimigenoside in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1]

Quantitative Solubility Data

| Solvent/System | Temperature | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 100 mg/mL | 161.08 | Requires ultrasonic assistance for dissolution.[1] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 2.5 mg/mL | ≥ 4.03 | Forms a clear solution.[1] |

| 10% DMSO + 90% Corn Oil | Room Temperature | ≥ 2.5 mg/mL | ≥ 4.03 | Forms a clear solution.[1] |

| Methanol | Not Specified | Soluble | Not Specified | Qualitative description.[2] |

| Water | Not Specified | Sparingly Soluble | Not Specified | Qualitative description.[2] |

Experimental Protocols

Protocol for Preparation of a Cimigenoside Stock Solution (in DMSO)

This protocol describes the preparation of a 100 mg/mL stock solution of cimigenoside in DMSO.

Materials and Equipment:

-

Cimigenoside analytical standard

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of cimigenoside analytical standard in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of DMSO to achieve a final concentration of 100 mg/mL.

-

Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

-

Sonication: Place the tube or vial in an ultrasonic water bath and sonicate until the solid is completely dissolved. The solution should be clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol for Determining the Equilibrium Solubility of Cimigenoside

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

-

Cimigenoside analytical standard

-

Selected solvent of interest (e.g., ethanol, methanol, acetonitrile, water)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Analytical balance

-

Pipettes

Procedure:

-

Sample Preparation: Add an excess amount of cimigenoside to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of cimigenoside.

-

Calculation: Calculate the solubility of cimigenoside in the selected solvent based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of cimigenoside.

Caption: Workflow for determining the equilibrium solubility of cimigenoside.

References

Application Note: Validated HPLC Method for the Quantification of Cimigenoside in Actaea racemosa (Black Cohosh)

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of Cimigenoside, a key triterpenoid (B12794562) glycoside in Actaea racemosa (Black Cohosh). The method is suitable for the quality control of raw materials and finished herbal products. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction

Cimigenoside is a prominent cycloartane (B1207475) triterpenoid glycoside found in the roots and rhizomes of Actaea racemosa (syn. Cimicifuga racemosa), commonly known as Black Cohosh.[1] This compound, along with other triterpene glycosides, is considered a significant contributor to the pharmacological effects of Black Cohosh extracts, which are widely used in dietary supplements for the management of menopausal symptoms. Given the variability of phytochemical content in botanical materials, a validated analytical method is crucial for the standardization and quality assurance of Black Cohosh products.

This document provides a comprehensive protocol for the quantification of Cimigenoside using a reversed-phase HPLC method with photodiode array (PDA) detection. The method has been rigorously validated to ensure it is fit for its intended purpose.

Chemical Structure of Cimigenoside:

-

Molecular Formula: C₃₅H₅₆O₉

-

Molecular Weight: 620.8 g/mol [1]

(A 2D chemical structure image would typically be inserted here)

Experimental Protocols

Materials and Reagents

-

Cimigenoside reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Dried and powdered Actaea racemosa rhizome or sample extract

Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array detector.

-